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Compound of Interest

Compound Name: Ethyl 5-oxodecanoate
CAS No.: 93919-00-7
Cat. No.: B1305073
Get Quote
. J

Executive Summary & Chemical Profile

Ethyl 5-oxodecanoate (CAS: 93919-00-7) is a specialized

-keto ester utilized primarily as a high-value intermediate in organic synthesis and a flavoring
agent characterized by creamy, fruity notes. Its dual-functional nature—possessing both an
ester and a ketone moiety—presents a unique spectroscopic signature essential for purity
assessment and structural validation.

Chemical Identity
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Parameter Detail

IUPAC Name Ethyl 5-oxodecanoate
CAS Number 93919-00-7
Molecular Formula C12H2203

Molecular Weight 214.30 g/mol

FEMA Number 4457

- Soluble in ethanol, chloroform; Insoluble in
Solubility .
water

Synthesis Context & Impurity Profiling

Understanding the synthesis route is critical for interpreting spectroscopic data, particularly for
identifying "ghost peaks" arising from precursors.

Primary Synthesis Route: The most robust synthesis involves the ring-opening of glutaric
anhydride via a Grignard reagent (Pentylmagnesium bromide), followed by Fischer
esterification.

» Nucleophilic Attack: PentyIMgBr attacks glutaric anhydride

5-oxodecanoic acid.

« Esterification: 5-oxodecanoic acid + Ethanol (

cat.)

Ethyl 5-oxodecanoate.
Common Impurities:
» 5-Oxodecanoic Acid: Incomplete esterification (Broad OH stretch in IR).
o Diethyl Glutarate: Side reaction if anhydride decomposes or reacts with ethanol directly.

¢ Decan-5-ol derivative: If over-reduction occurs.
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Visualization: Synthesis & Impurity Logic
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Figure 1: Synthesis pathway highlighting origins of potential spectroscopic impurities.

Spectroscopic Analysis (The Core)
Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The molecule consists of three distinct zones: the
ethyl ester head, the ketone core, and the alkyl tail.

H NMR (Proton) Assignment
Solvent: CDCIs | Frequency: 400-600 MHz
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Triplet ( Terminal methyl
Tail -CHs (C10) 0.89 3H of the pentyl
Hz) chain.

C NMR (Carbon) Assignment

o Carbonyls: Two distinct peaks in the low field.
o Ketone (C5): ~210 ppm (Characteristic of aliphatic ketones).
o Ester (C1): ~173 ppm (Characteristic of esters).
e Backbone:
o -O-CH2-: ~60.2 ppm.
o -Carbons (C4, C6): ~42 ppm (Deshielded by ketone).

o -Carbon (C2): ~33 ppm (Deshielded by ester).

Mass Spectrometry (MS)

lonization: Electron Impact (El, 70 eV)
The mass spectrum is dominated by fragmentation driven by the two carbonyl groups.
e Molecular lon (

): m/z 214 (Often weak).

» Base Peak: Likely m/z 88 or 58 (McLafferty rearrangements).
Key Fragmentation Pathways:
o McLafferty Rearrangement (Ester Site):

o Requires

-hydrogen (available at C4).
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o Cleavage between C2 and C3.
o Fragment:

m/z 88. (Diagnostic for ethyl esters).
o -Cleavage (Ketone Site):

o Cleavage adjacent to C5.
o Loss of pentyl group

Acylium ion

o Fragment: m/z 143.
o McLafferty Rearrangement (Ketone Site):
o Rearrangement involving the pentyl chain.

o Fragment: m/z 58 (Acetone-like fragment) or m/z 158 (Loss of propene equivalent).

Visualization: MS Fragmentation Logic
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Figure 2: Primary fragmentation pathways explaining the mass spectral fingerprint.

Infrared Spectroscopy (IR)

Method: ATR (Attenuated Total Reflectance) or Thin Film

The IR spectrum serves as a rapid "fingerprint” for functional group verification.
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Wavenumber (cm~?) Vibration Mode Description

Aliphatic C-H stretching

2960 - 2850 C-H Stretch ,
(Alkane chain).
Sharp, strong band. Higher
1735 - 1750 C=0 Stretch (Ester)
frequency due to ester oxygen.
Strong band. Distinct from
ester carbonyl; often appears
1715-1720 C=0 Stretch (Ketone)
as a shoulder or resolved
doublet with the ester peak.
C-O-C stretching of the ester
1180 - 1200 C-O Stretch

group.

Experimental Protocols
Protocol A: Sample Preparation for GC-MS

Objective: Confirm purity >95% and identify volatile impurities.
« Dilution: Weigh 20 mg of Ethyl 5-oxodecanoate into a 20 mL scintillation vial.
e Solvent: Add 10 mL of HPLC-grade Dichloromethane (DCM) or Hexane.
e Filtration: Filter through a 0.45 um PTFE syringe filter to remove patrticulates.
e Injection: Inject 1 L into the GC inlet (Split ratio 50:1).

o Column: DB-5ms or equivalent (30m x 0.25mm).

o Temp Program: 60°C (2 min)

10°C/min

280°C.

Protocol B: NMR Sample Setup
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Objective: Structural elucidation.
e Solvent Choice: Use CDCIs (Chloroform-d) with 0.03% TMS as internal standard.
o Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
o Note: High concentration is preferred for
C acquisition.

e Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to
ensure field homogeneity.

e Acquisition:

o H: 16 scans, 1s relaxation delay.

o C:512-1024 scans (due to lower sensitivity).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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